N-epsilon-(((2-methylcycloprop-2-en-1-yl)methoxy)carbonyl)-L-lysine
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Overview
Description
N-Cyclopropene-L-Lysine, commonly referred to as CypK, is a cyclopropene derivative of lysine. This compound is notable for its incorporation into proteins through genetic-code expansion, making it a minimal bioorthogonal handle for the creation of stable therapeutic protein conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropene-L-Lysine involves the incorporation of a cyclopropene moiety into the lysine structure. This is typically achieved through genetic-code expansion techniques, where a cyclopropene derivative of lysine is incorporated into proteins via site-specific incorporation methods .
Industrial Production Methods: Industrial production of N-Cyclopropene-L-Lysine involves high-yielding expression systems that efficiently incorporate the cyclopropene derivative into antibodies. This process is facilitated by genetic-code expansion, which allows for the site-specific incorporation of non-canonical amino acids into proteins .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropene-L-Lysine undergoes various chemical reactions, including:
Bioorthogonal Reactions: These reactions involve the selective and rapid conjugation of tetrazine derivatives to the cyclopropene moiety, forming stable dihydropyridazine linkages.
Substitution Reactions: The cyclopropene moiety can participate in substitution reactions, where it reacts with other chemical groups to form new compounds.
Common Reagents and Conditions:
Tetrazine Derivatives: These are commonly used in bioorthogonal reactions with N-Cyclopropene-L-Lysine to form stable conjugates.
Mild Reaction Conditions: The reactions typically occur under mild conditions to preserve the integrity of the protein and the cyclopropene moiety.
Major Products Formed:
Scientific Research Applications
N-Cyclopropene-L-Lysine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropene-L-Lysine involves its incorporation into proteins through genetic-code expansion. The cyclopropene moiety serves as a bioorthogonal handle, allowing for the selective and rapid conjugation of tetrazine derivatives. This results in the formation of stable dihydropyridazine linkages, which enhance the stability and efficacy of therapeutic protein conjugates .
Comparison with Similar Compounds
N-Cyclopropene-L-Lysine: Unique for its minimal bioorthogonal handle and efficient incorporation into proteins.
Cyclopropene Derivatives: Other cyclopropene derivatives may also be used in bioorthogonal reactions, but they may not offer the same level of stability and efficiency as N-Cyclopropene-L-Lysine.
Uniqueness: N-Cyclopropene-L-Lysine stands out due to its minimal bioorthogonal handle, which allows for the rapid production of stable therapeutic protein conjugates. This makes it a valuable tool in the development of targeted therapies and bioconjugation techniques .
Properties
Molecular Formula |
C12H20N2O4 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16)/t9?,10-/m0/s1 |
InChI Key |
YMBQDEOCKOLCJG-AXDSSHIGSA-N |
Isomeric SMILES |
CC1=CC1COC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC1COC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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